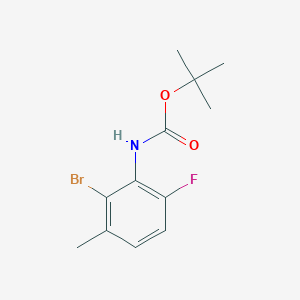

tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFNO2/c1-7-5-6-8(14)10(9(7)13)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQXBUZRAJKUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)NC(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

- The precursor is often a fluorinated aniline such as 2-fluoro-3-methylaniline or its derivatives.

- Bromination at the ortho position relative to the amino group is achieved using brominating agents or via halogen exchange reactions.

- The presence of fluorine and methyl groups on the aromatic ring influences the regioselectivity of bromination.

Carbamate Formation

- The amino group of the brominated, fluorinated aniline is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride).

- This reaction is typically conducted in anhydrous solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene.

- The reaction conditions vary from room temperature to reflux temperatures (e.g., 70–80 °C) and reaction times from several hours to overnight.

- Bases such as sodium hydride (NaH), triethylamine, or sodium bicarbonate are used to facilitate the reaction by scavenging the generated acid.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Bromination & Fluorination | Starting fluorinated aniline + brominating agent | THF/hexane | -15 to 15 °C (flow reactor) | Minutes | 78% | Flow reactor method for regioselective bromination |

| Carbamate Formation | Di-tert-butyl dicarbonate + substituted aniline + base (NaH, triethylamine) | THF, DCM, or toluene | RT to 80 °C | 0.5 to 16 h | 64–80% | Purified by chromatography or crystallization |

Example: tert-butyl (2-bromo-6-fluorophenyl)carbamate was synthesized by lithiation of tert-butyl 2-fluorophenylcarbamate with n-butyllithium at -15 to 0 °C, followed by reaction with ethylene dibromide at 15 °C in a flow reactor, yielding 78% product with 98.1% purity.

Specific Literature Findings

Flow Reactor Synthesis: A notable method involves the flow lithiation of tert-butyl 2-fluorophenylcarbamate with n-butyllithium in THF/hexane at low temperatures, followed by bromination with ethylene dibromide. This process is rapid (minutes scale) and affords high purity and yield (78%).

Batch Carbamate Formation: Traditional batch synthesis involves reacting substituted anilines with di-tert-butyl dicarbonate in the presence of bases such as sodium hydride or triethylamine in solvents like THF or toluene. Reaction times range from 0.5 hours at room temperature to 16 hours at reflux, with yields from 64% to 80%.

Purification Techniques: After reaction completion, the mixture is typically quenched with aqueous ammonium chloride or sodium bicarbonate solutions, followed by organic extraction, drying over anhydrous salts (e.g., MgSO4 or Na2SO4), and purification by silica gel chromatography or crystallization from n-hexane or ethyl acetate mixtures.

Notes on Substituent Effects and Regioselectivity

- The presence of fluorine at the 6-position and methyl at the 3-position affects the lithiation and bromination steps by directing the lithiation ortho to the fluorine, facilitating selective bromination at the 2-position.

- Careful temperature control during lithiation (-15 to 0 °C) is critical to prevent side reactions and ensure regioselectivity.

- Flow chemistry offers advantages in controlling reaction times and temperatures precisely, improving yields and purity.

Summary Table of Preparation Methods

| Parameter | Flow Reactor Method | Batch Carbamate Formation |

|---|---|---|

| Starting Material | tert-butyl 2-fluorophenylcarbamate | 2-bromo-6-fluoro-3-methylaniline |

| Key Reagents | n-Butyllithium, ethylene dibromide | Di-tert-butyl dicarbonate, NaH or triethylamine |

| Solvent | THF/hexane | THF, DCM, or toluene |

| Temperature | -15 to 15 °C | RT to 80 °C |

| Reaction Time | Minutes (flow) | 0.5 to 16 hours |

| Yield | ~78% | 64–80% |

| Purification | Extraction, crystallization | Chromatography, crystallization |

| Advantages | High regioselectivity, rapid reaction | Simplicity, scalability |

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Substitution reactions can occur at the bromine or fluorine positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as sodium iodide (NaI) and various alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as carboxylic acids or ketones.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of different halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate is being explored as a potential pharmacophore in drug design. Its ability to modulate biological processes makes it a candidate for developing new therapeutics targeting specific diseases.

Biological Research

The compound has shown promise in various biological applications:

- Enzyme Inhibition : It acts as an inhibitor for enzymes like acetylcholinesterase, which is crucial in developing insecticides targeting disease-vectoring mosquitoes.

- Anticancer Activity : In vitro studies indicate that it may inhibit cell proliferation in cancer cell lines, suggesting potential therapeutic applications in oncology.

Agrochemicals

Due to its biological activity against pests, this compound is investigated for use as an insecticide. Its structural characteristics allow it to disrupt metabolic pathways in target organisms, making it effective in agricultural applications.

| Activity Type | Description |

|---|---|

| Antimicrobial | Demonstrated significant inhibitory effects against various bacterial strains. |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines, indicating potential for therapeutic use. |

| Enzyme Inhibition | Effectively inhibits acetylcholinesterase, making it a candidate for insecticide development. |

Case Study 1: Inhibition of Acetylcholinesterase

A study evaluated the efficacy of this compound as an acetylcholinesterase inhibitor. The findings suggest that this compound could be developed into a novel insecticide aimed at controlling mosquito populations that transmit diseases like malaria and dengue fever.

Case Study 2: Cytotoxicity in Cancer Cells

Research involving acute myeloid leukemia (AML) cell lines revealed that compounds similar to this compound exhibited significant cytotoxic effects. This prompted further investigation into its mechanisms of action and potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism by which tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl N-(2-Chloro-6-fluoro-3-methylphenyl)carbamate

- Key Differences : Replacing bromine with chlorine reduces steric bulk and alters reactivity. Chlorine is a weaker leaving group than bromine, making this compound less reactive in nucleophilic substitution or cross-coupling reactions.

- Applications : More stable under basic conditions but less favored in metal-catalyzed reactions compared to brominated analogs.

tert-Butyl N-(2-Iodo-6-fluoro-3-methylphenyl)carbamate

- Key Differences : Iodine’s larger atomic radius enhances leaving group ability, increasing reactivity in cross-couplings. However, iodine-containing compounds are often photosensitive and prone to decomposition.

- Applications : Preferred for high-yield coupling reactions but requires stringent storage conditions.

Positional Isomers and Substituent Effects

tert-Butyl N-(3-Bromo-4-fluoro-5-methylphenyl)carbamate

- Key Differences: Shifting substituents alters electronic distribution.

- Applications: Limited utility in regioselective synthesis compared to the 2-bromo-6-fluoro isomer.

tert-Butyl N-(2-Bromo-4-fluoro-5-methylphenyl)carbamate

- Key Differences : Fluorine at the 4-position creates a meta-directing electronic profile, reducing reactivity at the ortho/para positions.

- Applications : Less effective in forming ortho-substituted biaryl systems.

Carbamate Backbone Variations

Benzyl N-(2-Bromo-6-fluoro-3-methylphenyl)carbamate

- Key Differences: The benzyl group offers labile protection under hydrogenolytic conditions, unlike the acid-labile tert-butyl group.

- Applications : Suitable for temporary protection in acidic environments but less stable in reducing conditions .

Bicyclic Carbamate Derivatives (e.g., PharmaBlock Compounds)

tert-Butyl N-(2-Azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7)

- Key Differences : The rigid bicyclic backbone imposes steric constraints, reducing conformational flexibility. The absence of aromatic halogens limits cross-coupling utility but enhances bioavailability in drug candidates.

- Applications : Used in central nervous system (CNS) drug design due to improved blood-brain barrier penetration .

Structural and Reactivity Data Table

Biological Activity

Tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate is a synthetic compound that belongs to the class of carbamates. Its unique molecular structure, characterized by the presence of bromine and fluorine substituents on the phenyl ring, contributes to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 304.15 g/mol. The structural features include:

- tert-butyl group : Enhances lipophilicity and solubility.

- Bromine atom : May increase binding affinity to biological targets.

- Fluorine atom : Often enhances metabolic stability and bioactivity.

The mechanism of action for this compound involves:

- Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Hydrophobic Interactions : The substituted phenyl ring may interact with hydrophobic pockets in target molecules, enhancing the compound's binding affinity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating significant inhibitory effects. The specific mechanisms may include disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

In vitro studies suggest that this compound may have anticancer activity. It has been tested against various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. The exact pathways involved are under investigation but may relate to its ability to bind to and inhibit specific enzymes involved in cancer cell survival.

Case Studies

- Inhibition of Acetylcholinesterase : A study evaluating novel carbamates found that this compound effectively inhibited acetylcholinesterase, making it a candidate for further development as an insecticide targeting disease-vectoring mosquitoes .

- Cytotoxicity in Cancer Cells : In a series of experiments involving acute myeloid leukemia (AML) cell lines, compounds similar to this compound showed significant cytotoxic effects, leading to increased interest in its potential as a therapeutic agent .

Research Applications

The compound is being explored for various applications in:

- Medicinal Chemistry : As a pharmacophore for drug design aimed at developing new therapeutics.

- Agricultural Chemistry : Investigated for its potential use as an insecticide due to its biological activity against pests.

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for preparing tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between tert-butyl carbamate and a halogenated aromatic precursor (e.g., 2-bromo-6-fluoro-3-methylphenyl derivative). A base such as NaH or K₂CO₃ is used to deprotonate the carbamate, enabling nucleophilic attack on the aryl halide. Reactions are performed in polar aprotic solvents (e.g., DMF, THF) at elevated temperatures (60–100°C) . Key factors for yield optimization include controlled stoichiometry of the base, inert atmosphere to prevent side reactions, and monitoring reaction progress via TLC or HPLC.

Q. Which characterization techniques are essential for confirming the structure and purity of this carbamate derivative?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy is critical for verifying the tert-butyl group (δ ~1.3 ppm for C(CH₃)₃) and aromatic substitution patterns. Mass spectrometry (MS) confirms molecular weight (expected [M+H]⁺ ~330–340 g/mol). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while elemental analysis validates empirical formula (C₁₂H₁₄BrFNO₂) .

Q. What are the primary chemical reactions this compound undergoes, and how do its functional groups influence reactivity?

- Methodological Answer : The carbamate group (-OCONH-) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amine. The bromine atom at the 2-position participates in cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine atom at the 6-position stabilizes the aromatic ring against electrophilic substitution. Design experiments to test reactivity by varying pH (acidic: HCl/THF; basic: NaOH/EtOH) or coupling partners (e.g., aryl boronic acids) .

Q. How should this compound be handled and stored to ensure stability in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Use desiccants (silica gel) to minimize moisture. Handle in fume hoods with nitrile gloves and protective eyewear. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the carbamate .

Q. What role does this compound play as an intermediate in pharmaceutical or agrochemical research?

- Methodological Answer : It serves as a key intermediate in synthesizing kinase inhibitors or antimicrobial agents. For example, the bromine atom can be replaced via cross-coupling to introduce heterocyclic moieties, while the carbamate acts as a protecting group for amines during multi-step syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in subsequent functionalization (e.g., cross-coupling)?

- Methodological Answer : Regioselectivity in cross-coupling is influenced by steric hindrance (3-methyl group) and electronic effects (electron-withdrawing fluorine). Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to favor coupling at the less hindered bromine site. Solvent choice (toluene > DMF) and temperature (80–100°C) further modulate selectivity. Monitor via GC-MS or LC-MS .

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of the carbamate group under varying pH conditions?

- Methodological Answer : Conduct pH-dependent kinetic studies (e.g., 0.1M HCl to 0.1M NaOH) using UV-Vis spectroscopy to track carbamate decomposition. Plot pseudo-first-order rate constants (kₒbₛ) to determine activation energy (Arrhenius analysis) and identify transition states. Compare with DFT computational models to validate mechanisms .

Q. How does the steric bulk of the tert-butyl group influence the compound’s stability and reactivity in solid-phase synthesis?

- Methodological Answer : The tert-butyl group reduces crystallinity, enhancing solubility in organic solvents (e.g., DCM, EtOAc). In solid-phase synthesis, this improves resin loading efficiency. Test stability by exposing the compound to microwave-assisted conditions (50–100°C) and analyze degradation via ¹H NMR .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during catalytic cross-coupling steps?

Q. How can this compound be integrated into multi-step syntheses of bioactive molecules, and what analytical methods validate intermediate purity?

- Methodological Answer :

Use the carbamate as a protected amine intermediate in peptide coupling or heterocycle formation. After deprotection (TFA/DCM), validate amine purity via LC-MS with charged aerosol detection (CAD). For multi-step workflows, employ orthogonal protecting groups (e.g., Fmoc for amines) and automate purification using flash chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.